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Compound of Interest

Compound Name: Inflexuside A

Cat. No.: B12401717 Get Quote

Inflexuside A: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Inflexuside A is a naturally occurring abietane diterpenoid glycoside isolated from the aerial

parts of Isodon inflexus. Its structure has been determined as 1,11,13-trihydroxyabieta-8-en-7-

one-1-O-β-D-glucopyranoside. This technical guide provides a summary of the spectroscopic

data and general experimental protocols relevant to the structural elucidation of Inflexuside A.

Due to the limited public availability of the primary research data, this guide presents a

generalized framework for the spectroscopic analysis of such compounds, supplemented with

known structural information for Inflexuside A.

Spectroscopic Data Summary
While the specific, quantitative spectroscopic data from the primary literature remains elusive,

the following tables are structured to present the expected Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) data for Inflexuside A based on its known

chemical structure. These tables serve as a template for organizing experimental results for

this or similar natural products.

Table 1: ¹H NMR Spectroscopic Data (Expected)
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Position δH (ppm) Multiplicity J (Hz)

Aglycone Moiety

... ... ... ...

Glycosidic Moiety

1' ~4.5-5.5 d ~7-8

... ... ... ...

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m

(multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (Expected)
Position δC (ppm)

Aglycone Moiety

C=O ~190-200

... ...

Glycosidic Moiety

C-1' ~100-105

... ...

Note: The chemical shifts (δ) are reported in parts per million (ppm).

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data
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Technique Data

HRESIMS m/z [M+Na]⁺ (Expected around 521.26)

IR (KBr) νₘₐₓ
~3400 cm⁻¹ (O-H stretching), ~1680 cm⁻¹ (C=O

stretching), ~1070 cm⁻¹ (C-O stretching)

Note: HRESIMS stands for High-Resolution Electrospray Ionization Mass Spectrometry. IR

data represents expected absorption bands for the functional groups present in Inflexuside A.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments typically cited in

the isolation and structural elucidation of novel natural products like Inflexuside A.

Isolation of Inflexuside A
The dried and powdered aerial parts of Isodon inflexus are typically extracted with a solvent

such as methanol or ethanol. The resulting crude extract is then subjected to a series of

chromatographic techniques to isolate the pure compound. This multi-step process often

involves:

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield fractions

with differing chemical profiles.

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate or n-butanol fraction)

is separated using column chromatography over silica gel or other stationary phases, with a

gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often

achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase

such as a methanol-water or acetonitrile-water gradient.

Spectroscopic Analysis
Sample Preparation: A few milligrams of the purified Inflexuside A are dissolved in a

deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).
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Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

Data Acquisition:

¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.

¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all

carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their

directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for assembling the

molecular skeleton.

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol) and

infused into the mass spectrometer.

Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the

accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the

determination of the molecular formula.

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and

pressed into a thin pellet.

Instrumentation: An FT-IR (Fourier-transform infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹ to identify

the characteristic absorption bands of the functional groups present in the molecule.
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Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product and the logical relationship of the structural components of Inflexuside A.
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Fig. 1: General workflow for the isolation and spectroscopic analysis of a natural product.
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Fig. 2: Logical relationship of the structural components of Inflexuside A.

To cite this document: BenchChem. [Inflexuside A spectroscopic data (NMR, MS, IR)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401717#inflexuside-a-spectroscopic-data-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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